molecular formula C14H12ClN5 B14715120 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine CAS No. 13260-51-0

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine

Cat. No.: B14715120
CAS No.: 13260-51-0
M. Wt: 285.73 g/mol
InChI Key: PQJCUAFCEUNLHA-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a guanidine group and a chlorophenyl group

Preparation Methods

The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine typically involves the reaction of 2-aminobenzimidazole with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its biological activities can be leveraged.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity. These interactions lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine can be compared with other similar compounds, such as:

    1-(1H-Benzimidazol-2-yl)-2-(4-chlorophenyl)ethanone: This compound shares the benzimidazole and chlorophenyl groups but differs in the presence of an ethanone group instead of a guanidine group.

    ALLYL ((1-(4-CHLOROPHENYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETATE: This compound contains a similar benzimidazole and chlorophenyl structure but includes a thioacetate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)guanidine, also known as CID 9578401, is a compound with a complex structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClN5
  • SMILES : C1=CC=C2C(=C1)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)Cl
  • InChIKey : PQJCUAFCEUNLHA-UHFFFAOYSA-N

Antihypertensive Activity

Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. Specifically, derivatives with modifications in the benzimidazole framework have been shown to inhibit angiotensin II type 1 (AT1) receptors in a non-competitive manner. This inhibition leads to a dose-dependent reduction in blood pressure, positioning these compounds as potential therapeutic agents for hypertension .

Anti-inflammatory Activity

The compound has been implicated in anti-inflammatory responses, particularly through its ability to inhibit specific kinases involved in inflammatory pathways. For example, certain benzimidazole derivatives have demonstrated the capacity to block the activity of Lck, a kinase involved in T-cell activation, thereby reducing inflammation .

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents. They can effectively inhibit viral RNA synthesis by targeting RNA polymerase II, which is crucial for the replication of various RNA viruses. Some studies have reported that certain modifications to the benzimidazole structure enhance antiviral efficacy while minimizing cytotoxicity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • AT1 Receptor Inhibition : The compound binds to the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects.
  • Kinase Inhibition : By inhibiting kinases such as Lck and IRAK4, the compound reduces pro-inflammatory cytokine production.
  • Viral Targeting : The interaction with RNA polymerase II disrupts viral replication processes.

Case Studies and Research Findings

StudyFindings
Study on Antihypertensive Effects Demonstrated that related compounds significantly lower blood pressure by inhibiting AT1 receptors .
Inflammation and Kinase Activity Identified a series of benzimidazole derivatives that effectively inhibited Lck activity and reduced TNF-alpha production .
Antiviral Properties Showed that certain benzimidazole derivatives inhibit HCMV and other RNA viruses while maintaining low cytotoxicity levels .

Properties

CAS No.

13260-51-0

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)guanidine

InChI

InChI=1S/C14H12ClN5/c15-9-5-7-10(8-6-9)17-13(16)20-14-18-11-3-1-2-4-12(11)19-14/h1-8H,(H4,16,17,18,19,20)

InChI Key

PQJCUAFCEUNLHA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=C(N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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